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molecular formula C12H7NOS B1606229 3H-Phenothiazin-3-one CAS No. 581-30-6

3H-Phenothiazin-3-one

Cat. No. B1606229
M. Wt: 213.26 g/mol
InChI Key: YKGCCFHSXQHWIG-UHFFFAOYSA-N
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Patent
US04845083

Procedure details

To a stirring suspension of 1.72 kg (16 mol) of p-benzoquinone in 13 liters MeOH at room temperature was added slowly a solution of 1.0 kg (8 mol) of 2-aminothiophenol in 600 ml MeOH over a period of 1 hour. The resulting red mixture was stirred at room temperature for another 2 hours and then the product 3H-phenothiazin-3-one was filtered off. This 3H-phenothiazin-3-one was washed thoroughly with methanol and dried to give 1.07 kg of 3H-phenothiazin-3-one (61.49% yield), m.p. 157°-159° C.
Quantity
1.72 kg
Type
reactant
Reaction Step One
Name
Quantity
13 L
Type
solvent
Reaction Step One
Quantity
1 kg
Type
reactant
Reaction Step Two
Name
Quantity
600 mL
Type
solvent
Reaction Step Two
Yield
61.49%

Identifiers

REACTION_CXSMILES
[C:1]1(=O)[CH:6]=[CH:5][C:4](=[O:7])[CH:3]=[CH:2]1.[NH2:9][C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][C:11]=1[SH:16]>CO>[CH:2]1[C:1]2[C:6]([S:16][C:11]3[C:10]([N:9]=2)=[CH:15][CH:14]=[CH:13][CH:12]=3)=[CH:5][C:4](=[O:7])[CH:3]=1

Inputs

Step One
Name
Quantity
1.72 kg
Type
reactant
Smiles
C1(C=CC(C=C1)=O)=O
Name
Quantity
13 L
Type
solvent
Smiles
CO
Step Two
Name
Quantity
1 kg
Type
reactant
Smiles
NC1=C(C=CC=C1)S
Name
Quantity
600 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting red mixture was stirred at room temperature for another 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the product 3H-phenothiazin-3-one was filtered off
WASH
Type
WASH
Details
This 3H-phenothiazin-3-one was washed thoroughly with methanol
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C1=CC(C=C2SC3=CC=CC=C3N=C12)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.07 kg
YIELD: PERCENTYIELD 61.49%
YIELD: CALCULATEDPERCENTYIELD 62.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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